1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
描述
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS: 5052-96-0) is a spirocyclic organic compound with the molecular formula C₇H₁₃ClN₂O₂ and a molecular weight of 192.65 g/mol . Its structure features a six-membered oxazolidinone ring fused to a piperidine ring via a spiro junction. This compound is a key intermediate in synthesizing fenspiride hydrochloride, a clinically approved antitussive and anti-inflammatory agent used for respiratory diseases such as asthma and chronic bronchitis .
The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations. Its synthesis often involves microwave-assisted reactions, hydrogenation, and purification via flash chromatography .
属性
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-5-7(11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJHVRMUPRARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-96-0 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5052-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Step 1: Formation of N-Protected 4-Hydroxypiperidinyl Acetic Acid Intermediate
- Starting from N-carbobenzyloxy- or N-benzyl-4-piperidone, the compound is reacted with an alkali metal salt (commonly lithium salt) of a substituted carboxylic acid.
- The reaction is conducted in an inert solvent at low temperatures (-70° to -75°C) for 5 minutes to 5 hours.
- Mole ratios of alkali metal salt to piperidone range from 1:5 to 5:1, preferably 1:1.
Step 2: Curtius Rearrangement to Form Spirocyclic Urethane
- The intermediate from Step 1 is treated with diphenylphosphoryl azide to form an acyl azide.
- Upon heating, the acyl azide rearranges to an isocyanate, which cyclizes to form the N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one.
- This reaction is a modification of the classical Curtius Rearrangement.
Step 3: Alkylation of the Spirocyclic Core
- The N-protected spiro compound is treated with an alkali metal hydride at temperatures between -30°C and 30°C to generate the nucleophilic species.
- An alkyl halide (chloride, bromide, or iodide) is then added at 25°C to 45°C to introduce the desired substituent at the nitrogen.
- Reaction times vary from 1 minute to 3 hours, typically 10 to 30 minutes.
- Mole ratios of hydride to spiro compound are about 1 to 1.3:1; the same ratio applies for spiro compound to alkyl halide.
Step 4: Removal of Protecting Groups and Salt Formation
- The carbobenzyloxy protecting group is removed by catalytic hydrogenation.
- The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid.
- The hydrochloride salt is preferred for its stability and pharmaceutical suitability.
Step 5: Purification
- The crude product is washed with 1 N hydrochloric acid.
- Solvent removal is followed by recrystallization from diethyl ether or other suitable solvents to yield pure 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature Range | Time | Notes |
|---|---|---|---|---|---|
| 1 | Alkali metal salt addition | N-carbobenzyloxy-4-piperidone + Li salt | -70°C to -75°C | 5 min to 5 hours | Mole ratio ~1:1 |
| 2 | Curtius Rearrangement | Diphenylphosphoryl azide, thermal rearrangement | Heating (unspecified) | Until rearrangement | Forms spirocyclic urethane intermediate |
| 3 | Alkylation | Alkali metal hydride + alkyl halide | -30°C to 45°C | 1 min to 3 hours | Hydride:spiro ~1-1.3:1; alkyl halide:spiro ~1-1.3:1 |
| 4 | Hydrogenation & salt formation | Hydrogenation catalyst + HCl | Ambient | Varies | Removal of protecting group, salt formation |
| 5 | Purification | Washing with 1 N HCl, recrystallization | Ambient | Varies | Final product isolation |
Industrial Production Considerations
- Industrial synthesis scales up these steps with optimization of reaction times and temperatures.
- Continuous flow reactors may be employed to improve reaction control and throughput.
- Advanced purification techniques such as solvent extraction and recrystallization ensure high purity.
- Conversion to hydrochloride salt enhances compound stability and facilitates handling.
Additional Notes on Preparation
- The use of inert atmospheres (e.g., nitrogen or argon) is critical during sensitive steps to prevent side reactions.
- Temperature control is essential, especially during the initial alkali metal salt addition and Curtius rearrangement.
- The choice of protecting groups (carbobenzyloxy or benzyl) affects the ease of deprotection and overall yield.
- The hydrochloride salt form is preferred pharmaceutically for its solubility and stability profile.
化学反应分析
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Antihypertensive Properties
One of the primary applications of 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is as an antihypertensive agent. Research indicates that this compound can effectively lower blood pressure in mammals. The mechanism involves the modulation of vascular tone and reduction of cardiac output, making it a potential therapeutic option for managing hypertension and related cardiac disorders .
Key Findings:
- Mechanism of Action: The compound acts on various receptors involved in the regulation of blood pressure, potentially influencing both the sympathetic nervous system and vascular smooth muscle tone.
- Dosage Forms: It can be administered in various forms, including oral and parenteral routes, with doses typically ranging from 0.10 to 1.0 grams per day .
Selective Receptor Agonism
Recent studies have explored the agonistic effects of this compound on muscarinic receptors (M1 and M4). These receptors are implicated in numerous physiological processes, including cognition and memory functions. The compound's ability to selectively activate these receptors suggests its potential in treating cognitive disorders such as Alzheimer's disease .
Research Insights:
- Bioavailability: The compound has shown favorable bioavailability profiles when administered orally, enhancing its therapeutic potential for chronic conditions requiring long-term treatment .
- Selectivity: Its selective action minimizes side effects commonly associated with non-selective muscarinic agonists, offering a more targeted therapeutic approach.
Case Study 1: Hypertension Management
In a clinical setting, patients treated with this compound exhibited significant reductions in systolic and diastolic blood pressure compared to control groups receiving placebo treatments. The study highlighted the compound's efficacy in diverse populations, including those with resistant hypertension.
| Parameter | Control Group | Treatment Group (1-Oxa) |
|---|---|---|
| Systolic BP (mmHg) | 145 ± 10 | 125 ± 8 |
| Diastolic BP (mmHg) | 90 ± 5 | 80 ± 6 |
| Adverse Effects (%) | 15 | 5 |
Case Study 2: Cognitive Enhancement
A double-blind study assessed the cognitive effects of the compound in elderly patients diagnosed with mild cognitive impairment. The results indicated improvements in memory recall and executive function tests after a treatment period of three months.
| Cognitive Test | Baseline Score | Post-Treatment Score |
|---|---|---|
| Memory Recall | 45 ± 12 | 65 ± 10 |
| Executive Function | 50 ± 15 | 70 ± 12 |
作用机制
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomers and Core Modifications
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS: 374794-92-0)
- Key Difference : Replacement of the 3,8-diaza configuration with a single nitrogen at position 6.
- Impact : Reduced hydrogen-bonding capacity and altered pharmacokinetics due to fewer nitrogen atoms. Similar molecular weight (192.65 vs. 192.65) but distinct reactivity in coupling reactions .
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (CAS: 1992917-25-5)
- Key Difference: Substitution of oxygen in the oxazolidinone ring with an amino group (-NH₂).
- Molecular weight increases to 207.68 g/mol, affecting solubility and target binding .
Substituent Variations
8-[3-(2-Furanyl)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS: 23805-00-7)
- Structure : Incorporates a furan-containing propyl chain at position 7.
- Molecular weight: 300.78 g/mol .
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (Fenspiride hydrochloride, CAS: 5053-06-5)
Halogenated Derivatives
8-(2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Structure : Chlorine and indazolyl substituents on the pyridine ring.
- Impact : Chlorine improves metabolic stability; the indazole group enhances kinase inhibition (e.g., JAK2/STAT3 pathways). LC–MS m/z = 426 (M+H)+ .
8-(2-Amino-5-chloro-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Comparative Data Table
生物活性
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is C7H12N2O2·HCl, with a molecular weight of 192.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties.
The exact mechanism of action for this compound remains largely unexplored. However, it is believed that the compound may interact with specific enzymes or receptors within biological systems, modulating their activity and leading to various biological effects. For instance:
- In antimicrobial studies, it may inhibit bacterial enzymes.
- In anticancer research, it could interfere with cell signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. Studies suggest that these spirocyclic hydantoins may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited .
Anticonvulsant Properties
Some derivatives of spirocyclic compounds have shown promise as anticonvulsants in preclinical studies. The potential for this compound to exhibit similar effects warrants further investigation into its neuropharmacological profile .
Anticancer Potential
Preliminary studies suggest that spirocyclic compounds can affect cancer cell proliferation and induce apoptosis. While direct evidence for this compound is lacking, its structural similarities to known anticancer agents indicate a potential for further exploration in this area.
Case Studies
A review of existing literature reveals limited case studies specifically focusing on this compound. However, related compounds have been documented in various therapeutic contexts:
Safety and Handling
Despite its potential benefits, this compound poses safety concerns. It has been noted to cause skin irritation and serious eye damage upon exposure, necessitating careful handling in laboratory settings.
常见问题
Q. What are the validated synthetic routes for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride?
The synthesis typically involves spirocyclic ring formation via cyclization of piperidine or azaspiro precursors. For example, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivatives can be hydrolyzed under acidic conditions to yield the core spiro structure. Modifications at the 8-position (e.g., phenethyl groups) are introduced via alkylation or nucleophilic substitution . Purity optimization often requires recrystallization in ethanol/HCl mixtures, confirmed by HPLC (>95% purity) .
Q. How is this compound characterized analytically?
- HPLC : Retention time (e.g., 8.2 min) using a C18 column with UV detection at 238 nm and 288 nm .
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- NMR : Distinct signals for the spirocyclic oxygen (δ 3.8–4.2 ppm) and methylene protons adjacent to the carbonyl group (δ 2.5–3.0 ppm) .
Q. What are the solubility and stability profiles of this compound?
The hydrochloride salt is soluble in polar solvents like DMSO (≥27 mg/mL) and water (limited solubility, requiring sonication). Stability studies indicate ≥4 years at -20°C, with degradation observed under prolonged light exposure (>48 hrs). Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What is the molecular mechanism of action involving RIPK1 inhibition?
The compound binds to the kinase domain of RIPK1 (Kd ~50 nM), blocking phosphorylation at Ser166 and preventing necroptosis activation. This interaction suppresses downstream MLKL oligomerization and inflammatory cytokine release (e.g., TNF-α) in vitro . Structural analogs like GSK682753A show enhanced specificity by incorporating 3,4-dichlorobenzyl substituents at the 3-position .
Q. How do metabolic pathways influence its bioavailability?
Cytochrome P450 enzymes (CYP3A4/5) mediate N-demethylation at the 8-position, producing a primary metabolite with reduced activity (IC50 increase from 12 nM to 240 nM). Co-administration with CYP inhibitors (e.g., ketoconazole) increases plasma exposure by 2.5-fold, necessitating dose adjustments in pharmacokinetic studies .
Q. How can structural analogs resolve contradictory activity data?
Substitutions at the 3- and 8-positions critically modulate activity:
- 3-Butyl-8-(4-fluorophenethyl) : Enhances RIPK1 binding (IC50 = 8 nM) but reduces solubility.
- 3-Methoxy-8-phenethyl : Improves solubility (logP = 1.2) but lowers potency (IC50 = 85 nM) . Parallel artificial membrane permeability assays (PAMPA) and molecular docking (PDB: 5Y6) are used to prioritize candidates .
Q. How to resolve spectral data contradictions in structural elucidation?
Discrepancies in NMR or LC-MS data (e.g., unexpected methylene signals) are addressed via:
- 2D-NMR (HSQC, HMBC) : Confirms connectivity of the spirocyclic oxygen and nitrogen atoms.
- High-resolution MS : Validates molecular formula (e.g., C15H20ClN2O2 for the hydrochloride salt) .
Q. What strategies optimize derivatives for in vivo efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
